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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluorobutan-1-amine hydrochloride is a fluorinated aliphatic amine that holds potential as

a key building block in medicinal chemistry and drug discovery. Its structural features, including

the presence of a fluorine atom, can significantly influence physicochemical properties such as

lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides

a comprehensive overview of the known properties, analytical data, and handling

considerations for 3-Fluorobutan-1-amine hydrochloride (CAS: 1780799-10-1). It is intended

to serve as a technical resource for researchers engaged in the synthesis and application of

novel chemical entities. This compound is noted as a drug intermediate for the synthesis of

various active compounds[1][2].

Physicochemical Properties
Currently, detailed experimental data on the physicochemical properties of 3-Fluorobutan-1-
amine hydrochloride is limited in publicly accessible literature. The available information from

supplier technical data sheets is summarized below.
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Property Value Reference

CAS Number 1780799-10-1 [3]

Molecular Formula C4H11ClFN [3]

Molecular Weight 127.59 g/mol [3]

Appearance Off-white to light yellow solid [3]

Purity ≥ 95.0% (by NMR) [3]

Note: Data such as melting point, boiling point, and solubility are not currently available in the

public domain.

Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
A Certificate of Analysis for 3-Fluorobutan-1-amine hydrochloride indicates that the 1H NMR

spectrum is "Consistent with structure"[3]. However, the spectral data itself is not provided. For

a compound with this structure, the expected 1H NMR spectrum would exhibit characteristic

signals for the methyl, methylene, and methine protons, with splitting patterns influenced by the

adjacent fluorine atom and protons. Similarly, a 13C NMR spectrum would show four distinct

carbon signals, with the carbon atom bonded to fluorine exhibiting a characteristic large

coupling constant (¹JCF).

Safety and Handling
While a comprehensive Material Safety Data Sheet (MSDS) is not publicly available, general

hazard statements associated with this compound have been identified.

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation
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Storage: Store at room temperature in a sealed container, away from moisture and light[3]. For

long-term storage in solvent, -80°C (2 years) or -20°C (1 year) is recommended[3].

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-Fluorobutan-1-amine
hydrochloride are not readily available in published literature. The following sections provide

generalized, hypothetical protocols that are representative of standard laboratory procedures

for the characterization of a novel chemical entity of this type.

Hypothetical Protocol: NMR Spectroscopic Analysis
Objective: To confirm the structure and assess the purity of 3-Fluorobutan-1-amine
hydrochloride using 1H, 13C, and 19F NMR spectroscopy.

Materials:

3-Fluorobutan-1-amine hydrochloride sample

Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Accurately weigh approximately 5-10 mg of the 3-Fluorobutan-1-amine hydrochloride
sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean,

dry vial.

Transfer the solution to an NMR tube.

Acquire a 1H NMR spectrum. Set the spectral width to cover the expected chemical shift

range (e.g., 0-10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise

ratio.
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Acquire a 13C NMR spectrum. Use a proton-decoupled pulse sequence. Set the spectral

width to cover the expected range (e.g., 0-100 ppm).

Acquire a 19F NMR spectrum. This will provide information on the fluorine environment and

coupling to adjacent protons.

Process the spectra: Apply Fourier transformation, phase correction, and baseline correction.

Integrate the signals in the 1H NMR spectrum to determine the relative ratios of different

types of protons.

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in all

spectra to confirm that they are consistent with the proposed structure of 3-Fluorobutan-1-
amine hydrochloride.

Assess purity by identifying any signals corresponding to impurities and comparing their

integrals to the main compound signals.
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Diagram 1: Workflow for NMR Spectroscopic Analysis.
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Potential Signaling Pathways and Biological
Relevance
As a "drug intermediate," 3-Fluorobutan-1-amine hydrochloride is intended for use in the

synthesis of more complex, biologically active molecules. The incorporation of a fluorinated

butylamine moiety can be a strategic decision in drug design for several reasons:

Metabolic Stability: The presence of a fluorine atom can block sites of metabolism

(cytochrome P450 oxidation), potentially increasing the half-life of the final drug compound.

Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity (logP) of a

molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME)

properties, including its ability to cross cell membranes and the blood-brain barrier.

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions (e.g.,

hydrogen bonds, dipole-dipole interactions) with amino acid residues in the binding pockets

of target proteins, potentially enhancing potency and selectivity.

The logical relationship for its application in drug discovery is outlined below.
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Diagram 2: Role in a Drug Discovery Workflow.

Conclusion
3-Fluorobutan-1-amine hydrochloride is a chemical intermediate with potential applications

in pharmaceutical research and development. While comprehensive public data on its

properties and synthesis is currently scarce, this guide consolidates the available information

and provides a framework for its handling and analysis. Researchers working with this
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compound should perform their own detailed characterization and safety assessments. The

strategic incorporation of this fluorinated building block may contribute to the discovery of novel

therapeutics with improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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